molecular formula C10H10N2OS B8454601 4-Dimethylthiocarbamoyloxy-benzonitrile

4-Dimethylthiocarbamoyloxy-benzonitrile

Cat. No. B8454601
M. Wt: 206.27 g/mol
InChI Key: GTTAZAJSJDMXSJ-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add sodium hydride (1.21 g, 95%) to a solution of 4-cyanophenol (5.71 g, 47.98 mmol) in anhydrous TI-IF (70 mL) and stir the mixture for 5 min. Add dimethylthiocarbamoyl chloride (5.93 g, 47.98 mmol) and heat the mixture at reflux for 3 h. Cool the mixture to room temperature and add water. Extract the aqueous phase with EtOAc, dry the organic phase over MgSO4, filter and concentrate in vacuo to obtain a solid. Wash the solid with diethyl ether, filter and dry in vacuo to obtain the desired intermediate as a solid (4.41 g, 75%).
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)#[N:4].[CH3:12][N:13]([CH3:17])[C:14](Cl)=[S:15]>O>[CH3:12][N:13]([CH3:17])[C:14]([O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]#[N:4])=[CH:6][CH:7]=1)=[S:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.71 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Step Two
Name
Quantity
5.93 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous phase with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
Wash the solid with diethyl ether
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dry in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN(C(=S)OC1=CC=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.41 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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